

Application Note: Fluorogenic Detection of Caspase-8 Activity

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Compound of Interest

Compound Name: Apoptosis inducer 8

Cat. No.: B15140705

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Introduction

Caspase-8 (CASP8/FLICE) is a critical initiator caspase in the extrinsic pathway of apoptosis. [1] This pathway is triggered by extracellular signals, such as the binding of ligands like FasL or TNF- α to their respective death receptors on the cell surface. [2][3][4] This binding event leads to the recruitment of adaptor proteins like FADD, which in turn recruit procaspase-8 molecules. [2][4][5] The aggregation of procaspase-8 induces its auto-processing and activation. [6] Active caspase-8 then initiates a downstream proteolytic cascade by activating executioner caspases, such as caspase-3 and -7, ultimately leading to the dismantling of the cell. [2][7] Given its pivotal role, the measurement of caspase-8 activity serves as a key indicator of extrinsically mediated apoptosis.

Principle of the Assay

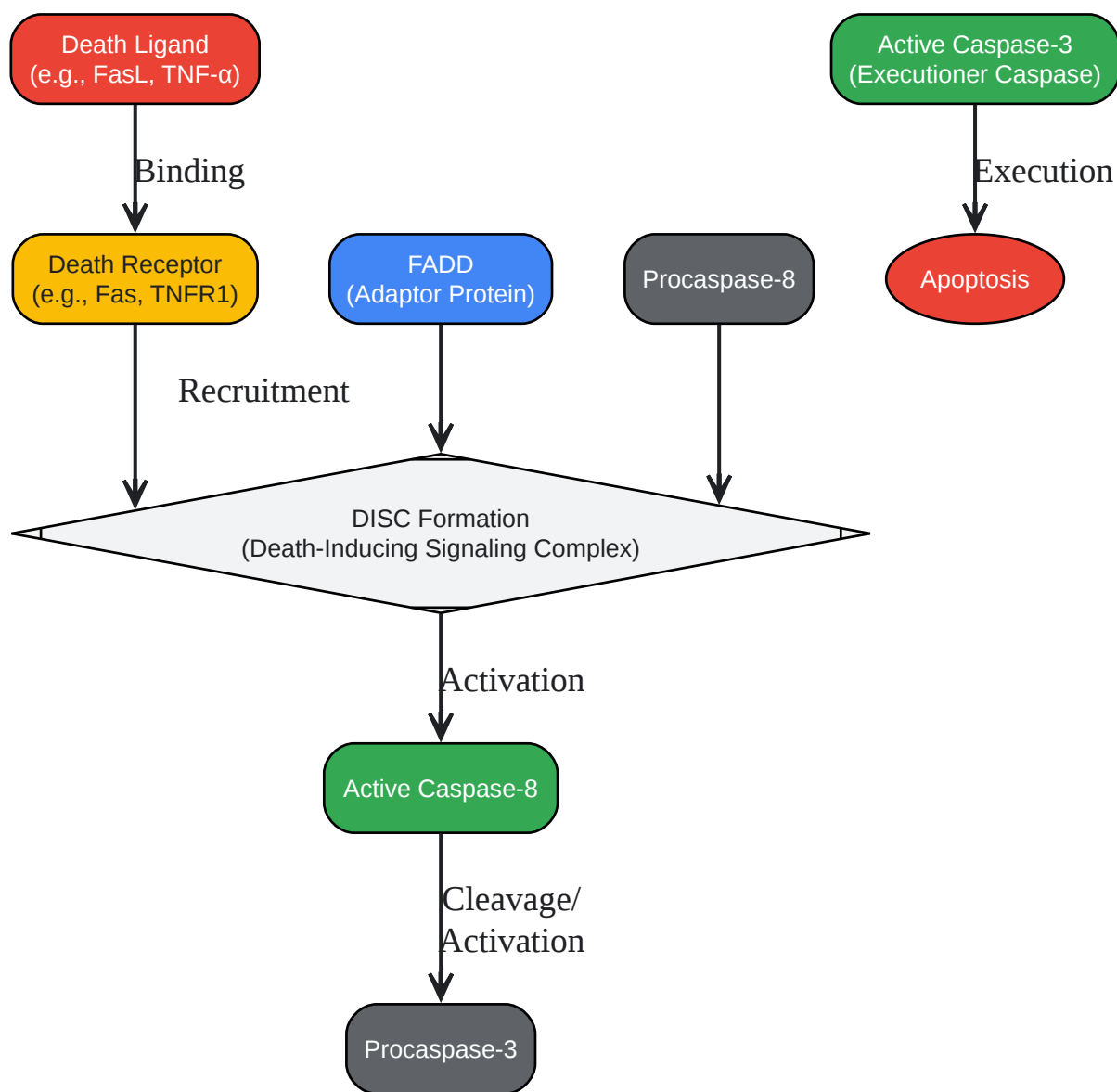
This protocol describes the measurement of caspase-8 activity using a fluorogenic substrate. The assay is based on the proteolytic cleavage of a specific peptide sequence by active caspase-8. [8] The substrate consists of a four-amino-acid peptide sequence recognized by caspase-8, such as IETD (Ile-Glu-Thr-Asp), which is conjugated to a fluorescent reporter molecule (fluorophore), like 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC). [6][8][9][10]

When the substrate is intact, the fluorescence of the reporter molecule is quenched. Upon cleavage by active caspase-8 between the aspartate (D) and the fluorophore, the free fluorophore is released. [9] This release results in a significant increase in fluorescence

intensity, which can be measured using a fluorometer or a fluorescence microplate reader.^[8] The rate of fluorescence increase is directly proportional to the caspase-8 activity in the sample.

Caspase-8 Signaling Pathway

The diagram below illustrates the extrinsic apoptosis pathway leading to the activation of Caspase-8 and subsequent executioner caspases.



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Caption: Extrinsic apoptosis signaling pathway.

Fluorogenic Substrate Data

Several fluorogenic substrates are available for measuring caspase-8 activity. The choice of substrate can depend on the specific experimental requirements, such as desired sensitivity and the filter sets available on the fluorescence reader.

Substrate Name	Peptide Sequence	Fluorophore	Ex (nm)	Em (nm)	Notes
Ac-IETD-AFC	Ac-Ile-Glu-Thr-Asp-AFC	AFC	~400	~505	Commonly used for Caspase-8. [8] [9] [10]
Ac-IETD-AMC	Ac-Ile-Glu-Thr-Asp-AMC	AMC	~360-380	~440-460	Offers a spectral shift from blue to green upon cleavage. [6] [11] [12]
Ac-LETD-AFC	Ac-Leu-Glu-Thr-Asp-AFC	AFC	~400	~505	Another effective substrate for Caspase-8.
IETD-R110	Ile-Glu-Thr-Asp-R110	R110	~490	~525	Rhodamine 110-based substrate, offers green fluorescence. [13]
SR-LETD-FMK	SR-Leu-Glu-Thr-Asp-FMK	Sulforhodamine	~550-580	~590-600	A red fluorescent inhibitor probe for labeling active caspase-8. [14]

Experimental Protocol

This protocol provides a general procedure for measuring caspase-8 activity in cell lysates using a 96-well plate format. Optimization may be required depending on the cell type and experimental conditions.

Materials Required

- Cells of interest (adherent or suspension)
- Apoptosis-inducing agent (e.g., Staurosporine, Fas Ligand)
- 96-well flat-bottom black microplate
- Fluorescence microplate reader with appropriate filters
- Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)[[6](#)]
- 2X Reaction Buffer (e.g., 0.2M HEPES pH 7.5; 20% sucrose; 0.2% CHAPS)[[15](#)]
- Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC, 50 μ M final concentration)
- Caspase-8 inhibitor (e.g., Ac-IETD-CHO) for negative control[[9](#)]
- Purified active caspase-8 for positive control[[9](#)]
- BCA Protein Assay Kit
- Phosphate-Buffered Saline (PBS)

Protocol Steps

A. Sample Preparation (Cell Lysates)

- **Cell Culture and Treatment:** Seed cells in appropriate culture vessels and allow them to attach (for adherent cells). Treat cells with the desired apoptosis-inducing agent for a specific duration. Include an untreated cell population as a negative control.
- **Cell Harvesting:**

- Suspension cells: Pellet cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[16]
- Adherent cells: Scrape cells gently and transfer to a conical tube, or use trypsin to detach them, then pellet by centrifugation.
- Washing: Wash the cell pellet once with ice-cold PBS to remove residual media. Centrifuge again and discard the supernatant.[16]
- Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 million cells).[16]
- Incubation: Incubate the lysate on ice for 10-15 minutes.
- Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This supernatant contains the active caspases.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or similar method.[15][17] This is crucial for normalizing caspase activity.

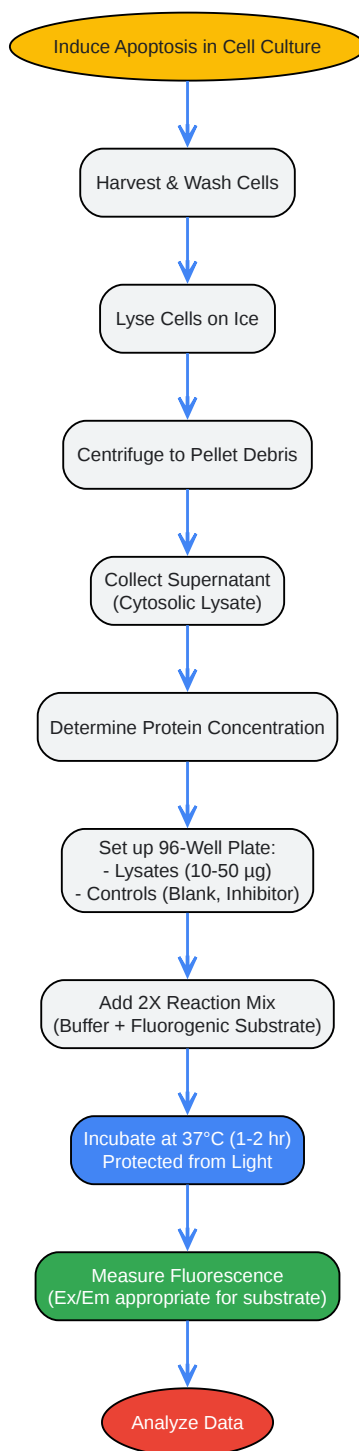
B. Caspase-8 Activity Assay

- Prepare Assay Plate: On a 96-well black plate, add 10–50 µg of protein from each cell lysate to triplicate wells.[17] Adjust the volume in each well to 50 µL with Cell Lysis Buffer.
 - Blank: Add 50 µL of Cell Lysis Buffer without any lysate.
 - Negative Control: To a set of induced sample wells, add caspase-8 inhibitor (Ac-IETD-CHO) and incubate for 5-10 minutes before adding the substrate.[6][9]
 - Positive Control: Add a small amount of purified active caspase-8 to a well containing lysis buffer.[6]
- Prepare Reaction Mix: Prepare a 2X Reaction Mix containing 2X Reaction Buffer and the fluorogenic substrate (e.g., 100 µM Ac-IETD-AFC).

- Initiate Reaction: Add 50 μ L of the 2X Reaction Mix to each well, bringing the total volume to 100 μ L.[\[17\]](#) The final substrate concentration will be 50 μ M.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[\[8\]](#)[\[9\]](#)[\[17\]](#)
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
 - For Ac-IETD-AFC: Excitation at 400 nm and Emission at 505 nm.[\[8\]](#)[\[10\]](#)
 - For Ac-IETD-AMC: Excitation at 360-380 nm and Emission at 440-460 nm.[\[6\]](#)
 - Readings can be taken in kinetic mode (e.g., every 5 minutes) or as an endpoint measurement.[\[6\]](#)

Experimental Workflow

The following diagram outlines the general workflow for the caspase-8 activity assay.



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Caption: Caspase-8 fluorogenic assay workflow.

Data Analysis

- Subtract Background: Subtract the fluorescence value of the blank from all sample readings.
- Normalize to Protein Concentration: Divide the background-subtracted fluorescence value by the protein concentration of the corresponding lysate to get the normalized activity (RFU/ μ g protein).
- Calculate Fold Increase: To determine the fold increase in caspase-8 activity, divide the normalized activity of the treated samples by the normalized activity of the untreated control samples.
 - $\text{Fold Increase} = (\text{RFU}_{\text{treated}} - \text{RFU}_{\text{blank}}) / (\text{RFU}_{\text{untreated}} - \text{RFU}_{\text{blank}})$
- Present Data: Results can be presented as bar graphs showing the fold increase in caspase-8 activity compared to the control. The inhibitor-treated sample should show activity levels close to the untreated control, confirming the specificity of the assay for caspase-8.

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